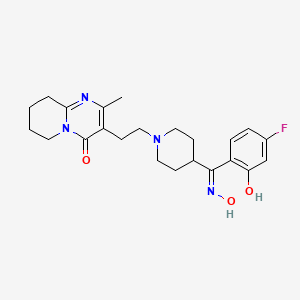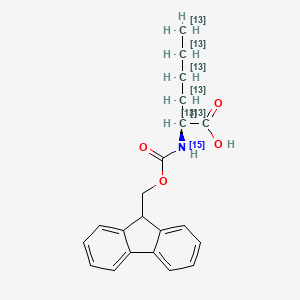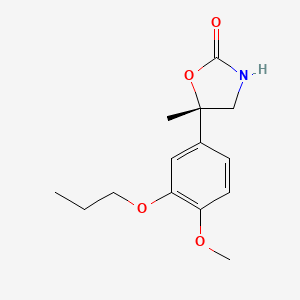
(S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Mesopram is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. The compound’s unique stereochemistry plays a crucial role in its pharmacological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mesopram typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of (S)-Mesopram may involve large-scale resolution techniques or continuous flow processes to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the isolation of the pure enantiomer.
化学反应分析
Types of Reactions: (S)-Mesopram undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to synthesize (S)-Mesopram from precursor compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of (S)-Mesopram’s structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents and specific nucleophiles.
Major Products: The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents to the aromatic ring.
科学研究应用
(S)-Mesopram has been extensively studied for its applications in:
Chemistry: Used as a model compound in stereoselective synthesis studies.
Biology: Investigated for its effects on serotonin transporters and potential neuroprotective properties.
Medicine: Explored as a potential treatment for depression, anxiety, and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
(S)-Mesopram exerts its effects primarily by inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. The compound selectively targets serotonin transporters, minimizing effects on other neurotransmitter systems. The molecular pathways involved include the modulation of serotonin receptor activity and downstream signaling cascades.
相似化合物的比较
Citalopram: Another SSRI with a similar mechanism of action but different stereochemistry.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: An SSRI with a broader spectrum of activity.
Uniqueness: (S)-Mesopram’s unique stereochemistry contributes to its selective serotonin reuptake inhibition, potentially offering advantages in terms of efficacy and side effect profile compared to other SSRIs. Its specific enantiomeric form may result in fewer off-target effects and improved therapeutic outcomes.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
(5S)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1 |
InChI 键 |
PCCPERGCFKIYIS-CQSZACIVSA-N |
手性 SMILES |
CCCOC1=C(C=CC(=C1)[C@]2(CNC(=O)O2)C)OC |
规范 SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


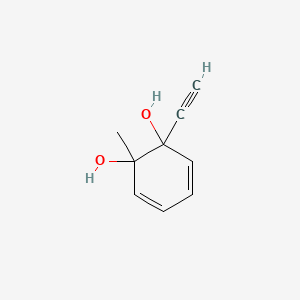
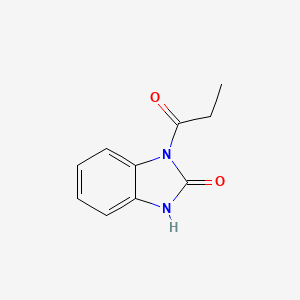
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

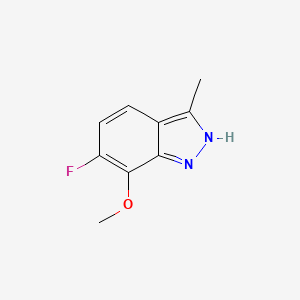

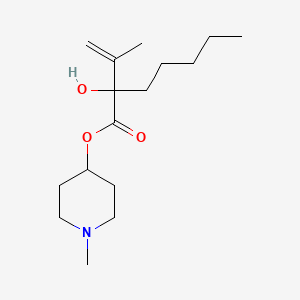
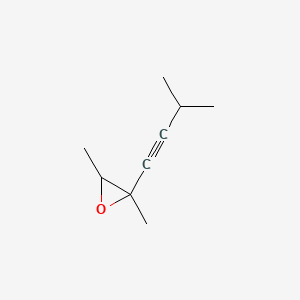
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
